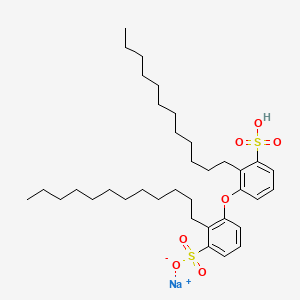

Disodium oxybis(dodecylbenzenesulfonate)

Description

Overview of Anionic Surfactants and Their Significance in Advanced Materials and Processes

Anionic surfactants are a major class of surface-active agents defined by a hydrophilic head that carries a negative charge. specialchem.comsancolo.com This molecular structure, which also includes a hydrophobic (water-avoiding) tail, allows them to reduce the surface tension between different phases, such as oil and water or a liquid and a solid. sancolo.comconro.com Common types of anionic surfactants include sulfates, sulfonates, and carboxylates. specialchem.comconro.com Their primary functions include detergency (cleaning), wetting, foaming, and emulsification. specialchem.comsancolo.com

Due to these properties, anionic surfactants are fundamental components in a wide array of industrial applications and advanced processes. sancolo.com They are extensively used as primary emulsifiers in emulsion polymerization, a process for producing synthetic polymers like latexes for paints, adhesives, and coatings. specialchem.com In this role, they stabilize monomer droplets, which ensures uniform particle size and enhances the properties of the final polymer. specialchem.com Their ability to function effectively in harsh conditions, such as high temperatures and extreme pH levels, makes them invaluable in processes like textile manufacturing, pesticide formulation, and enhanced oil recovery. sancolo.comconro.com

Contextualization of Disodium (B8443419) oxybis(dodecylbenzenesulfonate) as a Specialized Amphiphile

Disodium oxybis(dodecylbenzenesulfonate) is a high-performance anionic surfactant belonging to the alkyl diphenyl oxide disulfonate (DPOS) family. jmcfinechem.comgoogle.com Its specialized nature stems from its distinct molecular structure, which consists of two dodecylbenzene (B1670861) sulfonate units linked by an oxygen atom (an ether linkage). google.com This creates a molecule with two hydrophobic alkyl chains and two hydrophilic sulfonate groups. This dual structure distinguishes it from simpler, single-chain surfactants like sodium dodecylbenzene sulfonate (SDBS). cosoonchem.com

This unique architecture provides Disodium oxybis(dodecylbenzenesulfonate) with exceptional solubility and stability across a wide range of conditions, including in strong acids, strong alkalis, and solutions with high concentrations of inorganic salts. jmcfinechem.comgoogle.com It functions as a highly effective emulsifier, wetting agent, coupling agent, and stabilizer. jmcfinechem.com These characteristics make it particularly valuable in specialized applications such as the emulsion polymerization of latex and rubber, where it promotes stable emulsions and helps achieve desired product properties like consistency and adhesion. jmcfinechem.com

Table 1: Physicochemical Properties of Disodium oxybis(dodecylbenzenesulfonate)

| Property | Value |

|---|---|

| CAS Number | 25167-32-2 |

| Molecular Formula | C₃₆H₅₆Na₂O₇S₂ |

| Molecular Weight | 710.94 g/mol |

| IUPAC Name | Sodium;2-dodecyl-3-(2-dodecyl-3-sulfophenoxy)benzenesulfonate |

| Appearance | Amber-colored clear liquid (in solution) |

| Boiling Point | ~212 °F (100 °C) at 760 mmHg (approximate, for aqueous solution) |

| Melting Point | ~32 °F (0 °C) (for aqueous solution) |

Source: nih.govalfa-chemistry.com

Current Research Landscape and Knowledge Gaps Pertaining to Disodium oxybis(dodecylbenzenesulfonate)

The current research landscape for diphenyl oxide disulfonate surfactants, including Disodium oxybis(dodecylbenzenesulfonate), is focused on leveraging their unique properties for challenging applications where conventional surfactants fail. A significant area of investigation is their use in the emulsion polymerization of highly hydrophobic monomers. pcimag.com Research has shown that DPOS surfactants can effectively polymerize monomers such as isodecyl methacrylate (B99206) (IDMA) and the vinyl ester of neodecanoic acid, yielding stable latexes with high conversion rates. pcimag.com Studies indicate that the effectiveness of the surfactant in these systems can be influenced by the alkyl chain length. pcimag.com

Another active area of research is the characterization of their interfacial properties. Studies have determined the critical micelle concentration (CMC) of dodecyl diphenyl oxide disulfonates, revealing how the value changes with different counterions. researchgate.net The CMC is a key measure of surfactant efficiency, with lower values indicating that less surfactant is needed to form micelles and begin cleaning or emulsifying. Research has also explored the adsorption behavior of these surfactants onto surfaces, comparing them to conventional single-chain surfactants. One study found that a dialkylated disulfonated diphenyl oxide surfactant (DADS-C12) exhibited stronger hydrophobic interactions during bilayer formation on aluminum oxide compared to sodium dodecylbenzene sulfonate. nih.gov

Despite these advances, knowledge gaps remain. There is a need for more systematic research into the structure-property relationships of DPOS surfactants. pcimag.com For instance, a deeper understanding of how varying the alkyl chain length and the ratio of mono- to di-alkylated species affects emulsifier performance with different types of hydrophobic monomers could lead to more tailored and efficient polymerization processes. pcimag.com Furthermore, while initial studies have shown their potential in forming middle-phase microemulsions, this area is not yet fully explored and represents a promising frontier for applications in areas like enhanced oil recovery and environmental remediation. researchgate.net

Table 2: Critical Micelle Concentration (CMC) of Dodecyl Diphenyl Oxide Disulfonate with Different Counterions

| Compound | CMC (mol/L) |

|---|---|

| C₁₂MADS-Na (Sodium) | 1.23 x 10⁻³ |

| C₁₂MADS-Mg (Magnesium) | 5.25 x 10⁻⁴ |

Source: researchgate.net

Properties

CAS No. |

25167-32-2 |

|---|---|

Molecular Formula |

C36H57NaO7S2 |

Molecular Weight |

689.0 g/mol |

IUPAC Name |

sodium;2-dodecyl-3-(2-dodecyl-3-sulfophenoxy)benzenesulfonate |

InChI |

InChI=1S/C36H58O7S2.Na/c1-3-5-7-9-11-13-15-17-19-21-25-31-33(27-23-29-35(31)44(37,38)39)43-34-28-24-30-36(45(40,41)42)32(34)26-22-20-18-16-14-12-10-8-6-4-2;/h23-24,27-30H,3-22,25-26H2,1-2H3,(H,37,38,39)(H,40,41,42);/q;+1/p-1 |

InChI Key |

KCNGRVZRDYPLIV-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCC1=C(C=CC=C1S(=O)(=O)O)OC2=C(C(=CC=C2)S(=O)(=O)[O-])CCCCCCCCCCCC.[Na+] |

boiling_point |

212 °F at 760 mmHg (approximate, varies with concentration) (USCG, 1999) |

density |

1.161 at 77 °F (USCG, 1999) - Denser than water; will sink |

melting_point |

32 °F (USCG, 1999) |

physical_description |

Dodecyl diphenyl ether disulfonate solution appears as an aqueous solution. Light yellow to light brown liquid with a disinfectant-like odor. (USCG, 1999) Liquid |

Origin of Product |

United States |

Synthetic Pathways and Molecular Architectures of Dodecylbenzenesulfonate Derivatives

Synthetic Methodologies for Benzenesulfonic Acid Precursors

The foundational precursors for many anionic surfactants are aromatic sulfonic acids, primarily dodecylbenzenesulfonic acid (DBSA). The synthesis of DBSA is achieved through the electrophilic aromatic substitution reaction known as sulfonation. alfa-chemistry.comcosoonchem.com This process involves the reaction of dodecylbenzene (B1670861) with a potent sulfonating agent. chemicalbook.com Dodecylbenzene itself is typically produced by the alkylation of benzene (B151609) with dodecene. wikipedia.orgchemicalbook.com

The sulfonation reaction proceeds in two main steps: an initial attack by an electrophile on the aromatic ring to form a resonance-stabilized intermediate (a σ-complex), followed by the removal of a proton to yield the benzenesulfonic acid. alfa-chemistry.com Several sulfonating agents can be employed, each with distinct characteristics regarding reaction conditions and efficiency. The most common agents are concentrated sulfuric acid, fuming sulfuric acid (oleum), and sulfur trioxide (SO₃). cosoonchem.comlibretexts.org

The choice of sulfonating agent significantly impacts the reaction parameters and the purity of the resulting dodecylbenzenesulfonic acid.

| Sulfonating Agent | Reaction Conditions | Key Characteristics |

| Concentrated Sulfuric Acid (H₂SO₄) | Requires elevated temperatures (60-70°C) for a prolonged period (e.g., 2 hours). alfa-chemistry.com | The reaction is reversible. libretexts.orgvedantu.com Can lead to side reactions if the temperature is not controlled. alfa-chemistry.com |

| Fuming Sulfuric Acid (Oleum) | A more potent agent, which is a solution of SO₃ in H₂SO₄. libretexts.orgvedantu.com Allows for more favorable reaction kinetics compared to sulfuric acid alone. alfa-chemistry.com | The reaction is highly exothermic and requires careful temperature control to prevent the formation of sulfone by-products. alfa-chemistry.com |

| Sulfur Trioxide (SO₃) | Can be used in gaseous form in continuous processes. researchgate.net The reaction is rapid and efficient. researchgate.net | Offers high yields (95-96%) but requires specialized equipment to handle the highly reactive SO₃ gas. researchgate.net |

| Chlorosulfonic Acid (HSO₃Cl) | The reaction can be carried out under milder conditions (greenhouse) and is irreversible. alfa-chemistry.comcosoonchem.com | Produces hydrogen chloride as a toxic byproduct and the reagent itself is toxic. alfa-chemistry.com |

An important side reaction in all sulfonation processes is the formation of sulfones, where a second dodecylbenzene molecule reacts with the sulfonic acid intermediate. alfa-chemistry.com The formation of these impurities is promoted by high temperatures and prolonged reaction times. alfa-chemistry.com Controlling process conditions is therefore essential to maximize the yield of the desired dodecylbenzenesulfonic acid precursor. alfa-chemistry.com

Etherification Strategies for Oxybis-Bridge Formation in Disodium (B8443419) oxybis(dodecylbenzenesulfonate)

The defining structural feature of Disodium oxybis(dodecylbenzenesulfonate) is the diaryl ether linkage—the "oxybis" bridge—that connects two dodecylbenzenesulfonate moieties. The formation of this C-O bond is a critical step that relies on established etherification methodologies, most notably the Ullmann condensation or Ullmann-type coupling reactions. synarchive.comnih.gov

The classical Ullmann synthesis involves the copper-catalyzed reaction between an aryl halide and a phenol (B47542) (or its corresponding phenoxide salt) at elevated temperatures. nih.govscielo.org.mx In the context of synthesizing the target molecule, a plausible pathway would involve the coupling of two dodecylbenzenesulfonate derivatives: one functionalized with a hydroxyl group (a phenol) and the other with a halogen (e.g., bromine or iodine).

A representative Ullmann-type coupling strategy would involve:

Reactants : A halogenated dodecylbenzenesulfonic acid salt and a hydroxy dodecylbenzenesulfonic acid salt (phenolic derivative).

Catalyst : A copper source, often copper(I) oxide (Cu₂O) or copper(I) iodide (CuI), is used in catalytic amounts. acs.orgorganic-chemistry.org The use of copper catalysts is a hallmark of the Ullmann reaction. scielo.org.mxdntb.gov.ua

Base : A base such as cesium carbonate (Cs₂CO₃) is typically required to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. acs.orgorganic-chemistry.org

Solvent : The reaction is often carried out in a suitable organic solvent like acetonitrile (B52724) or dimethylformamide (DMF). organic-chemistry.orgjsynthchem.com

Ligands : Modern variations of the Ullmann reaction often include ligands, such as N,N-dimethylglycine or various N,O-chelating molecules, which can accelerate the reaction and allow for milder conditions (e.g., lower temperatures around 90°C). nih.govorganic-chemistry.org

This copper-catalyzed C-O cross-coupling reaction provides an effective means to construct the robust diaryl ether bridge central to the molecular architecture of Disodium oxybis(dodecylbenzenesulfonate). jsynthchem.comrsc.org

Post-Synthesis Purification Techniques and Their Impact on Product Purity for Research Applications

Following the synthesis of dodecylbenzenesulfonate derivatives, the crude product contains a mixture of the desired compound, unreacted starting materials, and by-products such as sulfones and inorganic salts (e.g., sodium sulfate). alfa-chemistry.comcosoonchem.com The removal of these impurities is essential, particularly for research applications where high purity is required to establish accurate structure-property relationships.

Several purification techniques can be employed:

Neutralization and Extraction : After sulfonation, the acidic mixture is typically neutralized with a base like sodium hydroxide. alfa-chemistry.com This converts the sulfonic acid into its more water-soluble salt. Unreacted organic materials, such as dodecylbenzene and sulfones, are less soluble and can be separated by extraction. alfa-chemistry.com Inorganic salts like sodium sulfate (B86663), a common by-product, can be partially removed by taking advantage of solubility differences, for instance by adding agents like calcium chloride to precipitate the sulfate as calcium sulfate. google.com

Crystallization : Because the sodium salt of dodecylbenzenesulfonic acid is insoluble in cold water, it can be crystallized out of the solution after the reaction mixture is cooled and acidified, allowing for separation by filtration. alfa-chemistry.com

Adsorption : Techniques using adsorbents like fly ash or activated carbon can be used to remove anionic surfactants from aqueous solutions. researchgate.netresearchgate.net This principle can be applied in purification to bind and remove specific impurities.

Membrane Filtration : Methods like ultrafiltration can be used to separate surfactant micelles from solutions, which can be effective for concentrating the product and removing smaller, soluble impurities. researchgate.net

For research applications, the presence of impurities can significantly alter the measured physicochemical properties of the surfactant. For example, inorganic salts can lower the critical micelle concentration (CMC) of the surfactant, while organic impurities can interfere with surface tension measurements and spectroscopic analysis. nih.gov Therefore, achieving high purity through rigorous purification is a prerequisite for reliable scientific investigation into the compound's behavior. rsc.orgnih.gov

Regioselectivity and Isomerism in Dodecylbenzenesulfonate Synthesis and Their Influence on Amphiphilic Behavior

The synthesis of dodecylbenzenesulfonate derivatives inherently produces a mixture of isomers, and the specific distribution of these isomers has a profound impact on the final product's amphiphilic properties. nih.gov There are two primary forms of isomerism to consider.

Regioselectivity on the Benzene Ring : The sulfonation of linear alkylbenzenes is highly regioselective. The bulky dodecyl group acts as an ortho-para directing group during electrophilic aromatic substitution. Due to steric hindrance from the large alkyl chain, the incoming sulfonic acid group is predominantly directed to the para position (the 4-position) on the benzene ring, opposite the alkyl chain. wikipedia.org

Positional Isomerism of the Phenyl Group : Commercial linear dodecylbenzene is itself a mixture of isomers, differing in the attachment point of the benzene ring along the dodecyl chain. chemicalbook.comnih.gov For a linear C12 chain, the phenyl group can be attached to any carbon from the second to the sixth position (attachment at the first carbon, 1-phenyl, is less common). This results in isomers such as 2-phenyldodecane, 3-phenyldodecane, 4-phenyldodecane, 5-phenyldodecane, and 6-phenyldodecane. nih.gov

| Isomer Position (x-phenyl) | Influence on Amphiphilic Behavior |

| External (e.g., 2-phenyl) | Molecules have a shape closer to a traditional linear surfactant. This generally leads to lower solubility and a lower critical micelle concentration (CMC). |

| Central (e.g., 6-phenyl) | The headgroup is near the center of the hydrophobic chain, creating a more "U-shaped" or bulky molecule. This structure disrupts efficient packing, leading to higher water solubility and a higher CMC. nih.gov |

Research on monodisperse positional isomers of sodium para-dodecyl benzene sulfonate has demonstrated that as the phenyl group moves from the end of the alkyl chain (2-position) toward the center (6-position), both the solubility and the CMC increase. nih.gov This is because isomers with a more centrally-located headgroup are less efficient at packing into micelles, requiring a higher concentration in the bulk solution before aggregation occurs. This isomeric distribution is a critical determinant of the surfactant's performance in applications like detergency and wetting. nih.gov

Fundamental Interfacial and Colloidal Phenomena of Disodium Oxybis Dodecylbenzenesulfonate

Micellization Behavior and Critical Micelle Concentration (CMC) Investigations

The formation of micelles is a key characteristic of surfactants in solution. For Disodium (B8443419) oxybis(dodecylbenzenesulfonate), this process is influenced by its dual sulfonate groups, which provide a higher charge density compared to single-sulfonate surfactants. This enhanced charge density contributes to superior micelle formation and interfacial activity.

Thermodynamics of Micelle Formation in Aqueous Solutions

The process of micellization is a spontaneous phenomenon driven by favorable changes in the thermodynamic parameters of the system. The formation of micelles is associated with a significant, negative change in Gibbs free energy (ΔG), indicating a thermodynamically favored process. core.ac.uk

Enthalpies of micellization can be temperature-dependent, often becoming more endothermic at higher temperatures. core.ac.uk However, the micellization process is predominantly entropy-controlled, as evidenced by the large positive entropy change. core.ac.uk

Thermodynamic Parameters of Micellization

| Thermodynamic Parameter | Description | Role in Micellization |

|---|---|---|

| Gibbs Free Energy (ΔG) | The energy associated with a chemical reaction that can be used to do work. | A negative ΔG indicates a spontaneous and favored micellization process. core.ac.uk |

| Enthalpy (ΔH) | The heat absorbed or released during micelle formation. | Can be endothermic or exothermic depending on the surfactant and conditions. core.ac.uk |

| Entropy (ΔS) | A measure of the randomness or disorder of a system. | A large positive ΔS is the main driving force, stemming from the release of water molecules. core.ac.uk |

Influence of Solution Parameters on Micellar Aggregation

The aggregation behavior of surfactants to form micelles is sensitive to various solution parameters such as temperature and the presence of electrolytes (salinity). nih.gov

For alkylaryl sulfonate surfactants, an increase in temperature generally leads to a lower Critical Micelle Concentration (CMC), indicating that micelle formation is favored at higher temperatures. nih.gov This is often due to the decreased hydration of the hydrophilic head groups and the weakening of the cohesive forces that oppose micellization as thermal agitation increases. mdpi.com

The addition of salt to the solution also has a significant impact on micellar aggregation. Increased salinity tends to reduce the CMC. nih.gov This occurs because the added ions screen the electrostatic repulsion between the charged head groups of the surfactant molecules, making it easier for them to aggregate. nih.gov Consequently, the size of the micelles may also increase with added salt as more surfactant molecules can pack into a single micelle. nih.gov

Adsorption at Fluid-Fluid and Solid-Fluid Interfaces

Disodium oxybis(dodecylbenzenesulfonate) exhibits strong surface activity, leading to its adsorption at various interfaces, such as oil-water and solid-water. This adsorption is fundamental to its functions as a wetting agent, emulsifier, and dispersant. cymitquimica.comriverlandtrading.com

Adsorption Kinetics and Equilibrium at Oil-Water Interfaces

The adsorption of surfactants at the oil-water interface is a dynamic process that involves the diffusion of surfactant molecules from the bulk solution to the interface, followed by their arrangement to minimize the interfacial energy. digitellinc.com The kinetics of this process can involve multiple steps, especially for complex surfactants. digitellinc.com The aromatic nature of the headgroup in compounds like Disodium oxybis(dodecylbenzenesulfonate) can play a significant role in the adsorption mechanism and binding affinity. digitellinc.com

The ultimate goal of surfactant adsorption at the oil-water interface is to reduce the interfacial tension (IFT). riverlandtrading.com A lower IFT facilitates the formation of emulsions and improves the displacement of oil in applications such as enhanced oil recovery. nih.govriverlandtrading.com

Surface Excess and Interfacial Layer Formation

As surfactant molecules adsorb at an interface, they create a higher concentration at the interface than in the bulk solution. This phenomenon is known as surface excess. The formation of a dense and stable interfacial layer is crucial for the long-term stability of emulsions and dispersions. The structure of this layer is influenced by the molecular geometry of the surfactant and the interactions between the adsorbed molecules.

Emulsion and Dispersion Stabilization Mechanisms by Disodium oxybis(dodecylbenzenesulfonate)

Disodium oxybis(dodecylbenzenesulfonate) is an effective agent for stabilizing emulsions and dispersions due to its ability to adsorb at interfaces and create a protective barrier around droplets or particles. cymitquimica.comriverlandtrading.com

The primary mechanism of stabilization by this anionic surfactant is electrostatic repulsion. After adsorbing onto the surface of oil droplets or suspended particles, the negatively charged sulfonate groups are oriented towards the aqueous phase. This imparts a net negative charge to the surfaces of the droplets or particles, leading to electrostatic repulsion between them. This repulsion prevents them from coalescing or aggregating, thus maintaining the stability of the emulsion or dispersion.

In some systems, particularly in the presence of nanoparticles, a three-dimensional network structure can form at the interface. This network can physically prevent coalescence and phase separation, leading to enhanced stability, even under harsh conditions such as high shear rates, temperatures, and electrolyte concentrations. researchgate.net The combination of electrostatic repulsion and the formation of a robust interfacial film contributes to the excellent stabilizing properties of Disodium oxybis(dodecylbenzenesulfonate).

Mechanisms of Emulsion Formation and Stability

Disodium oxybis(dodecylbenzenesulfonate) is an anionic surfactant that plays a critical role in the formation and stabilization of emulsions, which are mixtures of immiscible liquids like oil and water. The formation of an emulsion requires energy to disperse one liquid phase into another as droplets. researchgate.net This surfactant facilitates this process by significantly reducing the interfacial tension between the oil and water phases. ijirss.com Its amphipathic structure, featuring two hydrophobic dodecylbenzene (B1670861) tails and two hydrophilic sulfonate heads linked by an ether group, allows it to position itself at the oil-water interface, effectively lowering the energy required to create new droplet surfaces.

The stability of an emulsion formed with Disodium oxybis(dodecylbenzenesulfonate) is governed by several key mechanisms. researchgate.netijirss.com As an ionic surfactant, its primary mode of stabilization is through electrostatic repulsion. researchgate.net

Electrostatic Repulsion : During the formation of an oil-in-water (O/W) emulsion, the surfactant molecules adsorb onto the surface of the oil droplets, with their hydrophobic tails penetrating the oil phase and their negatively charged sulfonate head groups oriented towards the continuous water phase. This creates a net negative charge on the surface of each droplet, leading to the formation of an electrical double layer. researchgate.net The resulting electrostatic repulsion between the similarly charged droplets prevents them from approaching each other and coalescing, thereby ensuring the stability of the dispersion. researchgate.netijirss.com

Thin Film Stabilization : The adsorbed layer of Disodium oxybis(dodecylbenzenesulfonate) molecules forms a protective interfacial film around the dispersed droplets. ijirss.com This film acts as a physical barrier that hinders droplet coalescence. The unique "gemini" or dimeric structure of this surfactant, with two alkylbenzene sulfonate units, likely contributes to a more robust and densely packed film compared to single-chain surfactants, enhancing the mechanical strength of the interface. ijirss.com

Marangoni-Gibbs Effect : This effect also contributes to emulsion stability by counteracting the thinning of the liquid film between two approaching droplets. researchgate.net If the film begins to thin in one area, the local surfactant concentration on the surface decreases, leading to an increase in interfacial tension in that spot. This gradient in interfacial tension induces a flow of liquid from areas of lower tension to areas of higher tension, which helps to heal the thinning film and prevent rupture. researchgate.net

These mechanisms collectively ensure that once an emulsion is formed using Disodium oxybis(dodecylbenzenesulfonate), it can remain stable for an extended period. ijirss.com

Role in Particle Dispersion and Stabilization

The principles by which Disodium oxybis(dodecylbenzenesulfonate) stabilizes solid particles in a liquid dispersion are analogous to those for emulsion stabilization. The primary function of the surfactant is to prevent the agglomeration and settling of fine solid particles, maintaining a homogenous suspension.

The stabilization of solid particle dispersions is achieved through two principal mechanisms:

Electrostatic Stabilization : When added to a suspension, the surfactant molecules adsorb onto the surface of the solid particles. The anionic sulfonate head groups create a negative surface charge on the particles. This leads to repulsive electrostatic forces between the particles, overcoming the attractive van der Waals forces that would otherwise cause them to aggregate and sediment. researchgate.net

Steric Stabilization : The long, bulky dodecylbenzene tails of the adsorbed surfactant molecules extend into the surrounding liquid medium. This creates a steric or physical barrier that prevents particles from getting close enough to aggregate. The presence of two such chains per molecule in Disodium oxybis(dodecylbenzenesulfonate) provides a significant steric hindrance effect.

By combining these electrostatic and steric forces, Disodium oxybis(dodecylbenzenesulfonate) acts as an effective dispersing and stabilizing agent, ensuring the long-term stability of particulate suspensions in various industrial applications.

Interactions in Mixed Surfactant Systems and Synergistic Effects

The performance of Disodium oxybis(dodecylbenzenesulfonate) can be significantly enhanced by using it in combination with other surfactants. alfa-chemistry.com Mixed surfactant systems often exhibit synergistic effects, where the properties of the mixture are superior to those of the individual components at the same total concentration. researchgate.netresearchgate.net This synergy arises from favorable interactions between the different surfactant molecules, leading to more efficient packing at interfaces and the formation of more stable mixed micelles. researchgate.net Key benefits of such mixtures include a reduced critical micelle concentration (CMC), enhanced solubilization capacity, and improved surface tension reduction. researchgate.netmdpi.com

Binary and Ternary Mixture Dynamics with Anionic, Cationic, Nonionic, and Amphoteric Co-surfactants

The nature and strength of synergistic interactions involving Disodium oxybis(dodecylbenzenesulfonate) depend heavily on the type of co-surfactant used.

With Anionic Co-surfactants : When mixed with other anionic surfactants, such as alpha-olefin sulfonates, interactions are generally less pronounced due to electrostatic repulsion between the head groups. However, synergy can still occur if the molecular structures are complementary, allowing for more efficient packing that can improve properties like hard-water tolerance. researchgate.net

With Cationic Co-surfactants : A strong synergistic interaction is observed when mixed with cationic surfactants. The powerful electrostatic attraction between the anionic sulfonate groups and the cationic head groups (e.g., quaternary ammonium) leads to a significant reduction in the CMC of the mixture. researchgate.net This strong attraction results in the formation of highly compact and stable mixed micelles. researchgate.net

With Nonionic Co-surfactants : Mixtures with nonionic surfactants (e.g., alcohol ethoxylates) are very common. The incorporation of the nonionic surfactant into the anionic micelles reduces the electrostatic repulsion between the head groups of the Disodium oxybis(dodecylbenzenesulfonate) molecules. This allows the micelles to form at a lower total surfactant concentration and can lead to the formation of almost spherical mixed micelles. mdpi.com Favorable interactions can also occur between the sulfonate groups and the ethylene (B1197577) oxide (EO) groups of the nonionic surfactant. mdpi.com

With Amphoteric Co-surfactants : The interaction with amphoteric (zwitterionic) surfactants is pH-dependent. At low pH, the amphoteric surfactant carries a positive charge and behaves like a cationic surfactant, leading to strong attractive interactions. At high pH, it carries a negative charge and behaves as an anionic surfactant, resulting in repulsion. Near its isoelectric point, it is neutral and interacts similarly to a nonionic surfactant.

The behavior of these mixtures can be studied using ternary phase diagrams, which map the different phases (e.g., microemulsion, gel, liquid crystal) that form at various compositions of oil, water, and the surfactant/co-surfactant mixture. ptfarm.plnih.gov

| Co-surfactant Type | Primary Interaction Mechanism | Effect on Critical Micelle Concentration (CMC) | Expected Degree of Synergy |

|---|---|---|---|

| Anionic | Electrostatic Repulsion | Slight deviation from ideal behavior | Low to Moderate |

| Cationic | Strong Electrostatic Attraction | Significant Reduction | High |

| Nonionic | Reduction of Electrostatic Repulsion; Steric Effects | Moderate to Significant Reduction | Moderate to High |

| Amphoteric (pH dependent) | Electrostatic Attraction (low pH) or Repulsion (high pH) | Varies with pH | High (at low pH) |

Influence of Molecular Structure of Co-surfactants on Mixed Micelle Formation and Interfacial Properties

The specific molecular architecture of the co-surfactant has a profound impact on the properties of the mixed system. The concept of the molecular packing parameter, which relates the head group area, volume, and length of the hydrophobic tail, is useful for predicting the structure of the resulting aggregates. nih.gov

Head Group Structure : The size and polarity of the co-surfactant's head group are critical. rsc.org Co-surfactants with large, bulky head groups (e.g., nonionic surfactants with long polyethylene (B3416737) oxide chains) can increase the curvature of the mixed micelle, favoring the formation of smaller, spherical micelles. nih.gov In contrast, strong electrostatic interactions with smaller cationic headgroups can lead to more tightly packed, larger aggregates. researchgate.netrsc.org

Hydrophobic Tail Structure : The length, branching, and saturation of the co-surfactant's alkyl tail influence the hydrophobic interactions within the micelle core. Co-surfactants with a chain length similar to the dodecyl groups of Disodium oxybis(dodecylbenzenesulfonate) tend to form more stable and well-ordered mixed micelles due to favorable van der Waals interactions. A mismatch in chain length can disrupt this packing and lead to less stable aggregates.

Presence of Aromatic Groups : If the co-surfactant also contains phenyl groups, π-π stacking interactions can occur between the aromatic rings of the co-surfactant and the benzene (B151609) rings of Disodium oxybis(dodecylbenzenesulfonate), further strengthening the association and stability of the mixed micelles.

| Structural Feature of Co-surfactant | Influence on Mixed Micelle Properties | Effect on Interfacial Film |

|---|---|---|

| Large Hydrophilic Head Group | Increases micellar curvature; may lower aggregation number. | Increases steric repulsion and film hydration. |

| Small Ionic Head Group (opposite charge) | Decreases curvature; promotes larger aggregates (e.g., vesicles). | Forms a dense, ionically-paired interfacial film. |

| Long, Linear Alkyl Tail (matched length) | Enhances hydrophobic core stability through strong van der Waals forces. | Creates a more ordered and cohesive film. |

| Short or Branched Alkyl Tail | Disrupts packing in the micelle core, leading to less stable micelles. | Forms a less dense, more fluid interfacial film. |

Mechanistic Research on Disodium Oxybis Dodecylbenzenesulfonate in Engineered Systems

Disodium (B8443419) oxybis(dodecylbenzenesulfonate) in Enhanced Oil Recovery (EOR) Processes

In the realm of enhanced oil recovery (EOR), chemical flooding involving surfactants is a key technology aimed at mobilizing residual oil trapped in reservoir formations after primary and secondary recovery stages. Surfactants like disodium oxybis(dodecylbenzenesulfonate) are integral to these processes, primarily through their ability to alter the fluid-fluid and rock-fluid interactions within the reservoir's porous media. google.com

The wettability of reservoir rock, which describes the preference of the rock surface for either oil or water, is a critical factor governing the distribution and flow of fluids. google.com In many reservoirs, particularly carbonate formations, the rock is initially oil-wet, which can hinder the displacement of oil by injected water. Surfactant compositions containing disodium oxybis(dodecylbenzenesulfonate) are designed to modify this wettability towards a more water-wet state. google.com

The proposed mechanism for this alteration involves the adsorption of the surfactant molecules onto the rock surface. The lipophilic dodecylbenzene (B1670861) portions of the molecule can interact with the oil-coated rock surface, while the hydrophilic sulfonate groups orient towards the aqueous phase. This orientation effectively creates a new, more water-loving surface, which can reduce the adhesion of oil to the rock. Research indicates that certain improved oil recovery compositions can alter the wettability of an initially oil-wet or neutral-wet rock to a strongly water-wet state, characterized by a crude oil contact angle of less than 60° on the rock surface when measured through the aqueous phase. google.com This shift in wettability can lead to the spontaneous imbibition of water into the pores, displacing the trapped oil.

Table 1: General Effect of Surfactant-Induced Wettability Alteration

| Parameter | State Before Surfactant Flooding | State After Surfactant Flooding | Implication for Oil Recovery |

| Reservoir Rock Wettability | Predominantly Oil-Wet | Shift towards Water-Wet | Enhanced displacement of oil by water |

| Contact Angle (Oil on Rock in Brine) | High (>90°) | Reduced (<90°, potentially <60°) | Lowered capillary forces trapping oil |

| Spontaneous Imbibition of Water | Low to None | Increased | Improved oil mobilization from pores |

Note: This table represents the generalized effects of surfactants in EOR and is not based on specific experimental data for Disodium oxybis(dodecylbenzenesulfonate) due to a lack of available literature.

A primary function of surfactants in EOR is the significant reduction of interfacial tension (IFT) between the trapped crude oil and the injected brine. google.com High IFT creates strong capillary forces that hold oil droplets within the pore throats of the reservoir rock. By lowering this tension, these capillary forces can be overcome, allowing the oil to be mobilized and displaced by the injected fluid.

For a successful chemical EOR flood, the injected formulation must remain stable and effective under harsh reservoir conditions, which can include high temperatures and salinities. Furthermore, the surfactant must be compatible with other chemical additives commonly used in EOR formulations, such as polymers for mobility control.

Application as an Emulsifying and Dispersing Agent in Polymerization and Material Science

The surface-active properties of disodium oxybis(dodecylbenzenesulfonate) also lend themselves to applications in material science, particularly in processes that require the stabilization of emulsions and the dispersion of solid particles.

Emulsion polymerization is a widely used technique for the synthesis of a variety of polymers, where a monomer is emulsified in a continuous phase, typically water, with the aid of a surfactant. The surfactant, or emulsifier, plays a critical role in stabilizing the monomer droplets and the resulting polymer particles, preventing their coalescence.

While specific research detailing the use of disodium oxybis(dodecylbenzenesulfonate) in emulsion polymerization is limited, surfactants of the alkyl diphenyl oxide disulfonate class are known for their utility in these processes. They can contribute to the formation of stable latexes and can influence the final particle size and particle size distribution of the polymer. The two ionic head groups in disodium oxybis(dodecylbenzenesulfonate) could potentially provide enhanced steric and electrostatic stabilization to the polymer particles. The concentration and type of emulsifier are key parameters that can be adjusted to control the number of micelles formed during the initial stage of polymerization, which in turn affects the number and final size of the polymer particles.

Table 2: General Influence of Emulsifier on Emulsion Polymerization

| Emulsifier Parameter | Effect on Polymer Latex |

| Concentration | Higher concentration generally leads to smaller particle size and a higher number of particles. |

| Type (Ionic/Non-ionic) | Affects the stabilization mechanism (electrostatic vs. steric) and latex stability under different conditions (e.g., pH, electrolyte concentration). |

| Molecular Structure | Influences micelle formation, monomer solubilization, and interaction with the polymer, affecting particle morphology and stability. |

Note: This table outlines the general principles of emulsion polymerization and is not based on specific data for Disodium oxybis(dodecylbenzenesulfonate).

In the formulation of paints, inks, and coatings, achieving a stable and uniform dispersion of solid pigments is essential for desired properties such as color strength, gloss, and opacity. Dispersing agents are surfactants that adsorb onto the surface of pigment particles, preventing them from agglomerating.

Although specific studies on the performance of disodium oxybis(dodecylbenzenesulfonate) as a pigment dispersant are not widely available, its chemical structure suggests potential applicability. The dodecylbenzene groups could provide effective adsorption onto the surface of organic pigments, while the disulfonate groups would extend into the aqueous or polar solvent phase, providing electrostatic and steric repulsion between the pigment particles. This would help to maintain a stable dispersion and prevent settling or flocculation of the pigment over time.

Interactions with Carbon Nanotubes for Exfoliation and Dispersion

The effective utilization of carbon nanotubes (CNTs) in advanced materials and engineered systems is often contingent upon their successful exfoliation from bundled agglomerates and uniform dispersion within a matrix. Due to their strong van der Waals interactions, individual nanotubes tend to aggregate, which can diminish their exceptional mechanical and electrical properties. Anionic surfactants, such as Disodium oxybis(dodecylbenzenesulfonate), play a critical role in overcoming these forces through non-covalent functionalization, a method favored for preserving the intrinsic electronic structure and properties of the CNTs. sigmaaldrich.comresearchgate.net

The mechanism of dispersion involves the adsorption of surfactant molecules onto the surface of the CNTs. sigmaaldrich.com The process typically begins with the application of high-energy sonication to a suspension of CNT bundles in a surfactant solution. researchgate.net This mechanical agitation provides the necessary energy to overcome the inter-tube attraction and begin separating the bundles. researchgate.net As the bundles loosen, the surfactant molecules adsorb onto the exposed surfaces of the individual CNTs.

The structure of an anionic surfactant like Disodium oxybis(dodecylbenzenesulfonate) is key to this process. It consists of a hydrophobic part (the dodecylbenzene tails) and a hydrophilic part (the sulfonate head groups). The hydrophobic tails have a strong affinity for the graphitic surface of the CNTs, adsorbing via π-π stacking and van der Waals forces. Meanwhile, the negatively charged hydrophilic heads orient themselves towards the aqueous solution. rwth-aachen.de This arrangement creates a repulsive electrostatic and/or steric barrier around each nanotube, preventing them from re-aggregating and stabilizing the dispersion. researchgate.netrwth-aachen.de Research on similar surfactants like sodium dodecylbenzenesulfonate (SDBS) illustrates this "unzipping" mechanism where surfactant molecules progressively adsorb onto the nanotubes as the bundles are mechanically opened. researchgate.net

The quality of the resulting dispersion is influenced by factors such as surfactant concentration, sonication time, and centrifugation forces used to remove remaining bundles and impurities. sigmaaldrich.com The goal is to achieve a high fraction of individual, exfoliated nanotubes that remain stable in suspension over time. sigmaaldrich.com

| Surfactant Concentration (relative to CMC*) | Average Bundle Diameter (nm) | Dispersion Stability (days) | Individual Tube Fraction (%) |

|---|---|---|---|

| 0.5 x CMC | 50-100 | < 1 | ~15 |

| 1.0 x CMC | 10-20 | 7-10 | ~60 |

| 2.0 x CMC | < 10 | > 14 | ~85 |

*CMC: Critical Micelle Concentration. Data are representative based on typical performance of anionic surfactants in CNT dispersion.

Investigations into Corrosion Inhibition Mechanisms Mediated by Anionic Surfactants

Anionic surfactants are widely investigated as effective corrosion inhibitors for various metals and alloys in corrosive environments. electrochemsci.orggsconlinepress.comresearchgate.net Their mechanism of action is primarily attributed to their ability to adsorb onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. gsconlinepress.comresearchgate.netencyclopedia.pub The amphiphilic nature of these molecules, possessing both hydrophilic and hydrophobic segments, drives their adsorption at the metal/solution interface. rwth-aachen.degsconlinepress.com

The cornerstone of corrosion inhibition by anionic surfactants like Disodium oxybis(dodecylbenzenesulfonate) is the formation of an adsorbed film on the metal surface. electrochemsci.orgencyclopedia.pub This process is governed by the chemical structure of the surfactant and the nature of the metal surface. The negatively charged hydrophilic head group (sulfonate) can interact with the metal surface, which may hold a positive charge in certain environments (e.g., acidic solutions) or have localized positive sites. rwth-aachen.de This initial electrostatic attraction facilitates the adsorption process.

Once adsorbed, the surfactant molecules tend to self-assemble. The hydrophobic alkylbenzene tails orient themselves away from the metal surface and towards the corrosive solution, forming a compact, hydrophobic barrier. rwth-aachen.de This film acts as a physical shield, hindering the diffusion of corrosive species (such as chloride ions, oxygen, and hydronium ions) to the metal surface and impeding the transport of metal ions away from the surface. rwth-aachen.degsconlinepress.com

The effectiveness of this protective film increases with the concentration of the surfactant, often reaching a maximum efficiency near its critical micelle concentration (CMC). sciepub.comresearchgate.netresearchgate.net The adsorption process can be described by various adsorption isotherms, such as the Langmuir or Frumkin models, which relate the degree of surface coverage to the concentration of the inhibitor in the solution. sciepub.comresearchgate.netsapub.org This indicates that the inhibition is a surface phenomenon dependent on the formation of a monolayer or more complex micellar layers.

The formation of a surfactant film on a metal surface directly influences the electrochemical reactions that drive corrosion. The two primary electrochemical processes are the anodic reaction (metal dissolution) and the cathodic reaction (e.g., hydrogen evolution in acidic media or oxygen reduction in neutral media). The influence of anionic surfactants on these kinetics is typically studied using techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). researchgate.netresearchgate.net

Potentiodynamic polarization measurements can determine whether an inhibitor is anodic, cathodic, or mixed-type. Anionic surfactants have been shown to act as anodic, cathodic, or mixed-type inhibitors depending on the specific metal, corrosive environment, and surfactant structure. researchgate.netsciepub.comresearchgate.net By adsorbing onto the surface, the surfactant molecules block the active sites where these reactions occur. researchgate.net This leads to a decrease in the corrosion current density (icorr), which is a direct measure of the corrosion rate. The inhibition efficiency (%IE) is often calculated from the reduction in icorr in the presence of the inhibitor compared to its absence. Studies on related compounds show that inhibition efficiency rises significantly with increasing surfactant concentration. sciepub.comresearchgate.net

EIS studies provide further insight into the protective properties of the adsorbed film. An increase in the charge transfer resistance (Rct) in the presence of the surfactant indicates a slowing of the corrosion reactions at the metal-solution interface. This confirms the formation of a protective barrier that impedes the electrochemical processes responsible for corrosion. researchgate.net

| Surfactant Concentration (mM) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (μA/cm²) | Inhibition Efficiency (%IE) |

|---|---|---|---|

| 0 (Blank) | -480 | 1050 | - |

| 0.1 | -495 | 420 | 60.0 |

| 0.5 | -505 | 189 | 82.0 |

| 1.0 | -512 | 95 | 91.0 |

Data are representative of the behavior of anionic surfactants as corrosion inhibitors for steel in acidic media, based on trends reported in the literature. sciepub.comresearchgate.netresearchgate.net

Environmental Transformation and Fate of Dodecylbenzenesulfonate Surfactants

Photocatalytic Degradation Pathways and Mineralization Dynamics

Photocatalytic degradation has emerged as a promising technology for the remediation of water contaminated with persistent organic pollutants like dodecylbenzenesulfonate surfactants. This advanced oxidation process utilizes semiconductor catalysts, most notably titanium dioxide (TiO₂), to harness light energy and initiate the breakdown of these complex molecules.

TiO₂-Mediated Photo-oxidation Mechanisms

The photocatalytic degradation of dodecylbenzenesulfonate (DBS) in the presence of titanium dioxide (TiO₂) is a process driven by the generation of highly reactive oxygen species (ROS). When TiO₂ particles are irradiated with UV light, electrons in the valence band are excited to the conduction band, creating electron-hole pairs. These charge carriers migrate to the catalyst surface and initiate a series of redox reactions.

The holes (h+) can directly oxidize adsorbed DBS molecules or react with water to produce hydroxyl radicals (•OH). osti.gov Simultaneously, the electrons (e-) react with dissolved oxygen to form superoxide (B77818) radical anions (O₂•−), which can further lead to the formation of other reactive species. nih.gov The primary oxidant responsible for the degradation of DBS is the hydroxyl radical, a powerful, non-selective oxidizing agent that attacks the surfactant molecule. osti.gov The process ultimately aims for mineralization, which is the complete conversion of the organic surfactant into carbon dioxide (CO₂), water (H₂O), and inorganic ions. researchgate.net

The efficiency of this process can be enhanced by using composite catalysts. For instance, TiO₂-Cu₂O mixed oxides have shown superior photocatalytic activity under visible light compared to TiO₂ alone. nih.gov In one study, a 5% TiO₂-Cu₂O composite achieved a 97.3% degradation of DBS and a 65% reduction in Chemical Oxygen Demand (COD). nih.gov The adsorption of the surfactant onto the catalyst surface is a critical initial step, often following the Langmuir-Hinshelwood model, which describes the relationship between the rate of reaction and the concentration of the substance being adsorbed. osti.govnih.gov

Identification and Fate of Degradation Intermediates

The breakdown of dodecylbenzenesulfonate surfactants via photo-oxidation is a stepwise process that generates a series of intermediate products before complete mineralization. The initial attack by hydroxyl radicals often targets the aromatic ring and the alkyl chain of the molecule. osti.gov

Research has identified several key steps in the degradation pathway:

Cleavage of the Aromatic Moiety : The benzene (B151609) ring is one of the first parts of the molecule to be broken down. osti.gov

Formation of Intermediates : Peroxides and aldehydes have been identified as transient intermediates during the photodegradation process. osti.gov

Chain-Shortening Oxidation : The long alkyl chain is progressively shortened through oxidation. rsc.org

Ring-Opening Oxidation : Following the initial attack, the benzene ring is opened, leading to the formation of smaller organic acids. rsc.org

Ultimately, these intermediates are further oxidized, leading to complete mineralization. The final degradation products are typically simple inorganic molecules such as carbon dioxide and water. rsc.org

Biodegradation Studies in Aquatic and Terrestrial Environments

Biodegradation is the primary mechanism for the removal of dodecylbenzenesulfonate surfactants from the environment. rsc.org This process relies on the metabolic activity of microorganisms, such as bacteria and algae, to break down these complex synthetic molecules into simpler compounds. nih.govresearchgate.net

Kinetics and Efficiency of Microbial Degradation

The rate and extent of biodegradation of dodecylbenzenesulfonate surfactants are highly variable, depending on both the chemical structure of the surfactant and the environmental conditions. In general, these surfactants are considered biodegradable, with significant removal rates observed in wastewater treatment plants and natural ecosystems. researchgate.netnih.gov

Microorganisms initiate the degradation process by attacking the alkyl chain of the molecule. researchgate.net The complete breakdown, known as ultimate biodegradation, involves the mineralization of the entire molecule, including the aromatic ring, into CO₂, water, and inorganic salts.

Studies have shown that specific microorganisms are capable of efficiently degrading these surfactants. For example, the bacterium Chlorella vulgaris has been used to study the biodegradation process of DBS. rsc.org The degradation by C. vulgaris involves three main steps: chain-shortening oxidation, ring-opening oxidation of the benzene ring, and the degradation of the resulting small molecules. rsc.org Novel intermediate products, such as 4-sodium sulfophenyldodecanoate acid and its homologs, have been identified during this process. rsc.org

| Microorganism/System | Surfactant Type | Degradation Efficiency | Reference |

|---|---|---|---|

| Activated Sludge | Dodecylbenzene (B1670861) Sulfonate | 95-98% | researchgate.net |

| Chlorella vulgaris | Dodecylbenzene Sulfonate (DBS) | Significant degradation with formation of intermediates | rsc.org |

Factors Influencing Biodegradability (e.g., carbon chain structure, environmental conditions)

Several factors significantly influence the rate and extent of dodecylbenzenesulfonate surfactant biodegradation.

Carbon Chain Structure : This is one of the most critical factors. Linear alkylbenzene sulfonates (LAS) are readily biodegradable because their straight alkyl chain is easily attacked by microbial enzymes. In contrast, branched-chain alkylbenzene sulfonates (BAS) are much more resistant to biodegradation due to the steric hindrance posed by their branched structure. nih.gov The presence of highly branched alkyl groups can lead to environmental persistence. nih.gov

Environmental Conditions :

Aerobic vs. Anaerobic Conditions : Biodegradation is generally much faster and more complete under aerobic (oxygen-rich) conditions. researchgate.net

Temperature and pH : Microbial activity is optimal within specific temperature and pH ranges. Deviations from these optimal conditions can slow down the degradation process.

Nutrient Availability : The presence of other nutrients, such as nitrogen and phosphorus, can enhance microbial growth and, consequently, the rate of surfactant degradation. nih.gov

Toxicity : High concentrations of surfactants can be toxic to the very microorganisms responsible for their degradation, potentially inhibiting the process. researchgate.net

Environmental Partitioning and Mobility Modeling

The environmental fate of dodecylbenzenesulfonate surfactants is also governed by their partitioning behavior, which describes how they distribute themselves among different environmental compartments such as water, soil, sediment, and air.

Fugacity models are often used to predict this distribution. rsc.orgulisboa.pt Fugacity, a concept related to chemical potential, indicates the "escaping tendency" of a chemical from a particular phase. unipd.it Level III fugacity models can estimate the steady-state distribution of a chemical released into a multi-compartment environment.

For dodecylbenzenesulfonic acid, a Level III Fugacity model predicts the following distribution when released equally to air, soil, and water:

| Environmental Compartment | Percentage Distribution |

|---|---|

| Air | 0.5% |

| Soil | 65% |

| Water | 32% |

| Sediment | 2.5% |

Data from a Level III Fugacity model for Dodecylbenzenesulfonic acid.

This model indicates that if released into the environment, dodecylbenzenesulfonic acid is most likely to be found in the soil, followed by water. Its low volatility means a negligible amount partitions into the air. If released exclusively to water, it is predicted that 93% will remain in the water column and 7% will partition to the sediment. If released only to soil, it is expected to remain almost entirely within that compartment (100%).

The sorption of these surfactants to soil and sediment is a key process affecting their mobility. researchgate.net Anionic surfactants like dodecylbenzenesulfonate can adsorb to minerals and organic matter in soil and sediment, which can reduce their concentration in the water column but potentially lead to their accumulation in solids. researchgate.netresearchgate.net For instance, these surfactants are known to be partially adsorbed to sewage sludge during wastewater treatment. researchgate.net

Adsorption to Soil and Sediment Phases (Log Koc)

The mobility of dodecylbenzenesulfonate surfactants in the environment is significantly influenced by their tendency to adsorb to soil and sediment particles. This adsorption is quantified by the organic carbon-water (B12546825) partition coefficient (Koc), which measures the distribution of a chemical between the organic carbon in soil/sediment and water. chemsafetypro.com A higher Koc value indicates a greater propensity for the substance to bind to solids, reducing its mobility in the environment. ucanr.edu

For linear alkylbenzene sulfonates (LAS), adsorption is a primary mechanism of distribution in the environment. industrialchemicals.gov.au Sorption behavior is driven by hydrophobic interactions between the alkyl chain of the surfactant and the organic carbon content of the soil or sediment. researchgate.net Consequently, the degree of adsorption increases with the length of the alkyl chain.

Research has shown that LAS partitions rapidly and reversibly to sludge and the organic carbon in sediments. industrialchemicals.gov.au Calculated Koc values for a representative C12 LAS congener have been reported as 110 and 278 L/kg. heraproject.comheraproject.com Other studies have reported Log Koc values that also demonstrate the influence of the alkyl chain length on sorption.

Table 1: Organic Carbon-Water Partition Coefficients (Koc) for Linear Alkylbenzene Sulfonate (LAS) Homologues

| LAS Homologue | Log Koc (L/kg) |

| C10 LAS | 4.02 |

| C12 LAS | 4.83 |

| C14 LAS | 5.49 |

This interactive table presents data on the soil adsorption of different LAS homologues. Longer carbon chains show a higher Log Koc, indicating stronger binding to soil and sediment.

The position of the phenyl group on the alkyl chain also affects sorption, with external isomers (e.g., 2-sulfophenyl) exhibiting adsorption coefficients approximately twice as high as internal isomers (e.g., 5-sulfophenyl). While hydrophobic interactions with organic matter are key, other factors such as the clay content of sediment can also influence sorption, particularly at lower surfactant concentrations. researchgate.net

Hydrolytic Stability in Aqueous Systems

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For many organic compounds, this can be a significant degradation pathway in the environment.

However, for linear alkylbenzene sulfonates (LAS), hydrolysis is not considered an important mechanism for environmental transformation. The bond linking the alkylbenzene group to the sulfonate group is chemically stable under typical environmental pH and temperature conditions. As a result, LAS is considered to be hydrolytically stable in aqueous systems. The primary route of degradation for LAS in the environment is not abiotic chemical processes like hydrolysis, but rather rapid biodegradation by microorganisms under aerobic conditions. wikipedia.orgindustrialchemicals.gov.au

Advanced Methodologies and Computational Approaches in Disodium Oxybis Dodecylbenzenesulfonate Research

Experimental Techniques for Colloidal and Interfacial Characterization

A suite of experimental methods is employed to characterize the physicochemical properties of Disodium (B8443419) oxybis(dodecylbenzenesulfonate) and its role in complex systems like emulsions.

Surface Tension and Interfacial Tension Measurements

Surface and interfacial tension measurements are fundamental to understanding the efficiency and effectiveness of surfactants. For gemini (B1671429) surfactants like didodecyl diphenyl ether disulfonate (C12-DADS), a derivative of Disodium oxybis(dodecylbenzenesulfonate), these measurements reveal significantly higher surface activity compared to conventional single-chain surfactants. researchgate.net For instance, the critical micelle concentration (CMC), the concentration at which surfactants begin to form micelles, is a key parameter derived from these measurements.

Studies show that the CMC for C12-DADS is orders of magnitude lower than that of traditional surfactants like sodium dodecylsulfonate (SDS), indicating superior efficiency in reducing surface tension. researchgate.net The surface tension at the CMC (γCMC) is another crucial value; for monododecyl diphenyl ether disulfonate (C12MADS), this value is influenced by the alkyl chain length and the nature of the counterion. researchgate.netresearchgate.net For example, the γCMC of sodium C12MADS was reported as 43.2 mN/m, which changes to 37.1 mN/m and 36.6 mN/m with magnesium and calcium counterions, respectively. researchgate.net

Furthermore, these surfactants demonstrate a remarkable ability to lower the interfacial tension (IFT) between oil and water phases. researchgate.net In some cases, they can reduce the IFT to the order of 10⁻² mN/m, a property highly desirable in applications such as enhanced oil recovery. researchgate.net The presence of electrolytes like NaCl and CaCl2 can further influence the IFT, often showing a minimum value at an optimal salt concentration. researchgate.net

Table 1: Surface Properties of Alkyl Diphenyl Ether Disulfonate Derivatives

| Surfactant Derivative | Critical Micelle Concentration (CMC) (mol/L) | Surface Tension at CMC (γCMC) (mN/m) |

|---|---|---|

| C8MADS-Na | 7.24 × 10⁻³ | 37.5 |

| C12MADS-Na | 1.49 × 10⁻³ | 38.9 |

| C16MADS-Na | 2.09 × 10⁻⁴ | 46.8 |

| C12-DADS | 6.32 × 10⁻⁶ | 42.02 |

This table presents data on the critical micelle concentration and surface tension for various sodium monododecyl diphenyl ether disulfonate (MADS) and didodecyl diphenyl ether disulfonate (DADS) surfactants, illustrating the effect of alkyl chain length on their surface activity. researchgate.net

Dynamic Light Scattering and Microscopy for Emulsion Characterization

Emulsions stabilized by Disodium oxybis(dodecylbenzenesulfonate) are characterized using dynamic light scattering (DLS) and various microscopy techniques to determine droplet size, distribution, and stability. DLS is a non-invasive technique that measures the hydrodynamic size of particles in the submicron range by analyzing the fluctuations in scattered light intensity caused by the Brownian motion of the emulsion droplets. usp.organton-paar.com This method is crucial for assessing the quality and stability of emulsions, as particle size is a critical parameter in applications ranging from pharmaceuticals to food products. anton-paar.comnih.gov

Microscopy, including optical and scanning electron microscopy (SEM), provides direct visualization of the emulsion structure. researchgate.netou.edu These techniques can reveal the shape of the droplets and the arrangement of stabilizers at the oil-water interface. researchgate.net For instance, in emulsions stabilized by a combination of surfactants and nanoparticles, microscopy can show whether particles form a closely packed monolayer or aggregates at the droplet surface. researchgate.net Research on emulsions stabilized by related systems, such as carbon nanotube-silica nanohybrids, has shown average emulsion droplet sizes in the range of 3-20 µm. ou.edu The type of emulsion, whether oil-in-water (o/w) or water-in-oil (w/o), can also be determined using dye solubility tests in conjunction with microscopy. ou.edu

Spectroscopic Methods for Interaction Analysis

Spectroscopic techniques, particularly Fourier-Transform Infrared (FTIR) spectroscopy, are used to identify the key functional groups within the Disodium oxybis(dodecylbenzenesulfonate) molecule and to study its interactions with other components in a system. The FTIR spectrum of this compound shows characteristic peaks corresponding to its molecular structure:

S=O asymmetric stretching: 1170–1120 cm⁻¹ (sulfonate groups)

C–O–C stretching: 1245 cm⁻¹ (ether linkage) researchgate.net

C–H stretching: 2958–2858 cm⁻¹ (dodecyl chain) researchgate.net

These spectral signatures allow for the confirmation of the compound's synthesis and can be used to probe how the surfactant adsorbs onto surfaces or interacts with polymers and other additives in complex formulations.

Electrochemical Techniques for Adsorption and Inhibition Studies

Electrochemical methods, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are powerful tools for investigating the adsorption of Disodium oxybis(dodecylbenzenesulfonate) onto metal surfaces and its efficacy as a corrosion inhibitor. nih.govresearchgate.netelectrochemsci.org These techniques are particularly relevant in industries where metal protection in acidic environments is crucial. bohrium.comnepjol.info

Studies on analogous anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) and sodium dodecyl benzene (B151609) sulfonate (SDBS) demonstrate that these molecules can adsorb onto metal surfaces, forming a protective film that inhibits corrosion. nih.govresearchgate.net The inhibition efficiency typically increases with the surfactant concentration, often reaching a maximum near or above the CMC. researchgate.netelectrochemsci.org Potentiodynamic polarization curves can determine the corrosion current and potential, revealing whether the surfactant acts as a cathodic, anodic, or mixed-type inhibitor. researchgate.netelectrochemsci.org EIS measurements provide further insights into the properties of the protective film and the corrosion process. electrochemsci.orgbohrium.com The adsorption behavior can often be described by adsorption isotherms, such as the Temkin or Langmuir isotherms, which provide information about the interaction between the surfactant molecules and the metal surface. researchgate.netelectrochemsci.org

Table 2: Corrosion Inhibition Efficiency of a Related Anionic Surfactant (SDS) on Mild Steel

| Surfactant Concentration (M) | Inhibition Efficiency (%) |

|---|---|

| 0.0019 | 87.11 |

| 0.0034 | 91.52 |

| 0.0077 (CMC) | 96.73 |

| 0.0154 | 98.38 |

This table shows the increasing corrosion inhibition efficiency of sodium dodecyl sulfate (SDS) on mild steel in a 0.5 M H₂SO₄ solution as the concentration increases, highlighting the effectiveness of anionic surfactants in corrosion protection. nih.gov

Theoretical and Computational Modeling of Surfactant Behavior

Alongside experimental work, theoretical and computational models provide a molecular-level understanding of the behavior of Disodium oxybis(dodecylbenzenesulfonate).

Molecular Dynamics (MD) Simulations of Interfacial Adsorption and Self-Assembly

Molecular dynamics (MD) simulations have become an indispensable tool for exploring the complex phenomena of surfactant adsorption at interfaces and their self-assembly into micelles. desy.denih.gov These simulations model the system at an atomistic level, providing detailed insights that can be difficult to obtain experimentally. chemrxiv.orgnorthwestern.edu

MD simulations can be used to investigate the aggregation of surfactant molecules on surfaces, such as the adsorption of sodium dodecyl benzene sulfonate (SDBS) onto a silica (B1680970) surface. pku.edu.cnresearchgate.net These studies show that surfactant molecules can quickly adsorb and form layers, with interactions driven by both hydrophobic and electrostatic forces. pku.edu.cnresearchgate.net The simulations can also elucidate the structure of micelles, including their shape, size, and the arrangement of surfactant molecules and counterions. nih.govresearchgate.net For example, simulations of SDS micelles have been used to study the effect of different force fields on the predicted micellar structure, highlighting the importance of accurately modeling the interactions between surfactant head groups and counterions. nih.govresearchgate.net The self-assembly process itself, from randomly dispersed molecules to organized micellar structures, can be observed over nanosecond timescales in simulations, revealing the dynamics of micelle formation. nih.gov

Quantum Chemical Calculations for Mechanistic Insights (e.g., DFT)

DFT calculations are employed to optimize the molecular geometry of surfactant monomers, providing precise information on bond lengths, bond angles, and dihedral angles. From the optimized structure, a range of quantum chemical parameters can be calculated to predict the surfactant's behavior. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, indicating its adsorption potential onto surfaces, while the LUMO energy reflects its electron-accepting capability. The energy gap (ΔE) between HOMO and LUMO is a key indicator of molecular stability and reactivity. mdpi.comaljest.net

The insights gained from these calculations are critical for understanding mechanisms such as adsorption at interfaces and the formation of self-assembled structures. By calculating parameters like the dipole moment, polarizability, and electrostatic potential maps, researchers can predict how a surfactant molecule like Disodium oxybis(dodecylbenzenesulfonate) would orient itself at an oil-water or air-water interface and interact with other molecules. rsc.org

Table 1: Representative Quantum Chemical Parameters Calculated via DFT for Anionic Surfactants

| Parameter | Description | Typical Findings for Anionic/Gemini Surfactants |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher values suggest a greater tendency to donate electrons and adsorb on electrophilic surfaces. mdpi.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower values indicate a higher propensity to accept electrons. mdpi.com |

| ΔE (LUMO-HOMO) | Energy Gap | A smaller energy gap implies higher reactivity of the molecule. mdpi.com |

| Dipole Moment (μ) | Measure of molecular polarity | Influences solubility and the orientation of the molecule at interfaces. |

| Electrostatic Potential | 3D charge distribution | Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting interaction points. rsc.org |

Note: The findings presented are generalized from studies on various anionic and gemini surfactants in the absence of specific data for Disodium oxybis(dodecylbenzenesulfonate).

Thermodynamic Models for Mixed Micellization and Adsorption (e.g., Rubingh, Rosen, Clint, Maeda)

The behavior of surfactants in solution, particularly when mixed with other surfactants, is often analyzed using thermodynamic models to quantify interactions and predict performance. These models are essential for optimizing formulations in various applications. For systems involving gemini surfactants like Disodium oxybis(dodecylbenzenesulfonate), understanding their interaction with conventional surfactants is key to leveraging their unique properties.

Mixed Micellization Models:

The non-ideal behavior of mixed surfactant systems is commonly evaluated using regular solution theory, as developed by Rubingh . This model is applied to determine the molecular interaction parameter (βm), which quantifies the synergism or antagonism between two different surfactants in a mixed micelle. researchgate.netuobaghdad.edu.iq A negative βm value indicates attractive interactions (synergism), leading to a critical micelle concentration (cmc) for the mixture that is lower than what would be expected from ideal mixing. mdpi.comnih.gov Conversely, a positive βm signifies antagonistic or repulsive interactions. The magnitude of βm reflects the strength of these interactions. researchgate.net

The Clint model provides an equation for calculating the ideal cmc (cmc) of a surfactant mixture, assuming no interaction between the components. biointerfaceresearch.com By comparing the experimentally determined cmc with the calculated cmc, the degree of non-ideality can be assessed. A significant deviation of the experimental cmc from the ideal value points towards strong interactions, which are then quantified by the Rubingh model. biointerfaceresearch.com

The Maeda and Motomura models offer more advanced theoretical frameworks that can also be applied to understand the thermodynamics of mixed micelle formation. biointerfaceresearch.com

Adsorption Models:

For the adsorption of surfactants at interfaces, such as the air-water or liquid-liquid interface, the Rosen model is frequently employed. This model allows for the calculation of an interaction parameter at the interface (βσ), which is analogous to the βm in micelles. researchgate.net A negative βσ indicates synergistic interactions in the mixed monolayer at the interface, which is often more pronounced than in the mixed micelles. This synergy leads to a more efficient reduction of surface or interfacial tension. researchgate.net

The Clint equation can also be adapted to describe the adsorption behavior of mixed surfactants at interfaces. Additionally, general adsorption isotherms like the Freundlich model have been used to describe the adsorption of anionic gemini surfactants onto solid surfaces, indicating multilayer adsorption behavior. researchgate.net

Table 2: Key Thermodynamic Models and Their Applications in Mixed Surfactant Systems

| Model | Application | Key Parameter(s) | Interpretation of Parameters |

| Clint | Ideal behavior in mixed micelles and at interfaces | cmc* (ideal cmc) | Provides a baseline to assess the degree of non-ideal interaction. biointerfaceresearch.com |

| Rubingh | Non-ideal mixing in micelles | βm (micellar interaction parameter) | Negative values indicate synergism; positive values indicate antagonism. researchgate.netnih.gov |

| Rosen | Non-ideal mixing at interfaces | βσ (interfacial interaction parameter) | Negative values indicate synergistic interactions in the adsorbed monolayer. researchgate.net |

| Maeda | Advanced thermodynamics of mixed micellization | Various thermodynamic quantities | Provides a more detailed understanding of the forces driving micellization. biointerfaceresearch.com |

Note: The models described are generally applicable to mixed surfactant systems. The specific interaction parameters for Disodium oxybis(dodecylbenzenesulfonate) would need to be determined experimentally.

Emerging Research Areas and Future Directions for Disodium Oxybis Dodecylbenzenesulfonate

Development of Novel Formulations with Enhanced Performance Characteristics

A significant area of ongoing research is the development of new formulations incorporating Disodium (B8443419) oxybis(dodecylbenzenesulfonate) to achieve superior performance in specialized applications, particularly in the domain of enhanced oil recovery (EOR).

Recent innovations have centered on creating synergistic surfactant compositions that improve hydrocarbon recovery from subterranean formations. researchgate.net These formulations often combine Disodium oxybis(dodecylbenzenesulfonate) as a primary surfactant with various co-surfactants, including anionic, zwitterionic/amphoteric, or non-ionic types. researchgate.net The goal of these novel blends is to optimize key performance metrics essential for effective EOR.

The performance of these advanced formulations is evaluated based on several critical parameters. One of the primary functions of these surfactant systems is to modify the wettability of reservoir rocks, shifting them towards a more water-wet state to facilitate oil displacement. google.com Another crucial aspect is the reduction of interfacial tension between crude oil and water, which helps to mobilize trapped oil. google.com The stability of the formulation under harsh reservoir conditions of high temperature and salinity is also a key consideration. researchgate.net

Future research in this area will likely focus on tailoring these formulations for specific reservoir characteristics, such as rock mineralogy and crude oil composition. The development of "smart" surfactant systems that can adapt to changing reservoir conditions is another promising avenue of exploration.

Table 1: Key Performance Characteristics of Novel Disodium oxybis(dodecylbenzenesulfonate) Formulations in Enhanced Oil Recovery

| Performance Characteristic | Description | Research Focus |

| Wettability Alteration | Modifying the affinity of the rock surface from oil-wet to water-wet to improve oil displacement. google.com | Designing surfactant blends that strongly adsorb onto rock surfaces and alter their surface energy. |

| Interfacial Tension (IFT) Reduction | Lowering the tension between the oil and water phases to facilitate the mobilization of trapped oil ganglia. google.com | Optimizing surfactant structure and formulation to achieve ultra-low IFT at the oil-water interface. |

| Formulation Stability | Maintaining the integrity and performance of the surfactant solution under high-temperature and high-salinity reservoir conditions. researchgate.net | Incorporating co-surfactants and other additives to prevent phase separation and precipitation. |

| Mobility Control | Improving the sweep efficiency of the injected fluid to ensure a more uniform displacement of oil. esimtech.com | Combining with polymers to increase the viscosity of the injection fluid and control its mobility. |

Exploration of Disodium oxybis(dodecylbenzenesulfonate) in Sustainable Chemical Processes

The environmental profile of surfactants is of increasing importance, driving research into the use of Disodium oxybis(dodecylbenzenesulfonate) in more sustainable chemical processes. This includes assessing its biodegradability and potential for use in environmentally benign applications.